molecular formula C12H18O B1230506 2-Methyl-4-phenylpentanol CAS No. 92585-24-5

2-Methyl-4-phenylpentanol

Cat. No.: B1230506
CAS No.: 92585-24-5
M. Wt: 178.27 g/mol
InChI Key: SXGYZCMGVZKIPJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentanol is a member of the fragrance structural group known as Aryl Alkyl Alcohols. It is a primary alcohol characterized by the presence of an aryl group (a substituted or unsubstituted benzene ring) bonded to an alkyl chain. This compound is commonly used as a fragrance ingredient due to its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpentanol typically involves the reaction of 2-methyl-4-phenylpentanone with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the corresponding ketone to the alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Methyl-4-phenylpentanone or 2-Methyl-4-phenylpentanoic acid.

    Reduction: 2-Methyl-4-phenylpentane.

    Substitution: 2-Methyl-4-phenylpentyl chloride.

Scientific Research Applications

2-Methyl-4-phenylpentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentanol primarily involves its interaction with olfactory receptors in the nasal epithelium. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that ultimately results in the perception of its fragrance. The molecular targets include olfactory receptor proteins, which are part of the G-protein-coupled receptor (GPCR) family .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylpentanol: Another member of the Aryl Alkyl Alcohols group with a similar structure but different positional isomerism.

    α-Methylbenzyl alcohol: A structurally related compound with a methyl group attached to the benzene ring.

    2-Phenoxyethanol: An aryl ether alcohol with a similar fragrance profile.

Uniqueness

2-Methyl-4-phenylpentanol is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its primary alcohol group and the positioning of the methyl and phenyl groups contribute to its characteristic scent, making it a valuable ingredient in the fragrance industry .

Properties

IUPAC Name

2-methyl-4-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGYZCMGVZKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052616
Record name 2-Methyl-4-phenylpentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92585-24-5
Record name 2-Methyl-4-phenyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92585-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenyl-1-pentanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenebutanol, .beta.,.delta.-dimethyl-
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Record name 2-Methyl-4-phenylpentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-phenylpentanol
Source European Chemicals Agency (ECHA)
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Record name 92585-24-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-methyl-4-phenylpentanol discussed in the research?

A1: The research focuses on reviewing this compound as a fragrance material []. While the abstract doesn't provide detailed information on its specific aroma profile or applications within fragrances, it suggests that the compound is of interest for its odor properties.

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